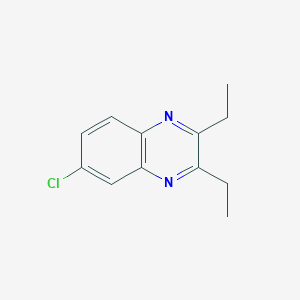

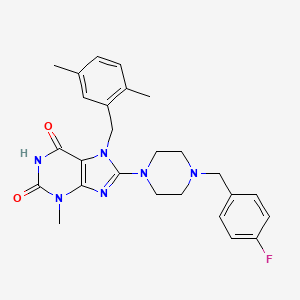

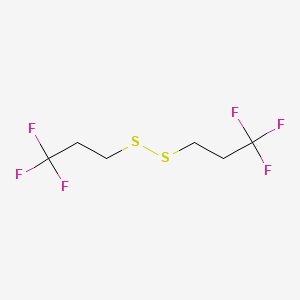

![molecular formula C12H7ClFN3 B2612209 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1031936-97-6](/img/structure/B2612209.png)

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C12H7ClFN3 . It is a type of pyrazolo[1,5-a]pyrazine, a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” involves a pyrazolo[1,5-a]pyrazine core with a 4-fluorophenyl group and a chlorine atom attached . Detailed structural analysis or molecular docking studies specifically for this compound are not provided in the retrieved sources .

Chemical Reactions Analysis

Information on specific chemical reactions involving “4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” is not available in the retrieved sources. Pyrazolo[1,5-a]pyrazine derivatives, in general, have been studied for their reactivity and potential as biological inhibitors .

Physical And Chemical Properties Analysis

The average mass of “4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” is 247.656 Da . Other specific physical and chemical properties of this compound are not provided in the retrieved sources.

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Organic Synthesis

Pyrazole and pyrazine derivatives are pivotal in medicinal chemistry and organic synthesis, offering a versatile scaffold for the development of various biologically active compounds. These heterocycles are extensively utilized as synthons in creating complex molecular architectures due to their unique electronic and structural properties. For instance, Dar and Shamsuzzaman (2015) highlighted the importance of pyrazole moieties in synthesizing a wide array of heterocyclic compounds with significant biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. This demonstrates the utility of such derivatives in designing new drugs and exploring novel therapeutic agents (Dar & Shamsuzzaman, 2015).

Optoelectronic Applications

The incorporation of pyrazine and similar heterocycles into π-extended conjugated systems has shown great value in creating novel optoelectronic materials. Lipunova et al. (2018) reported on the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, highlighting their role in luminescent small molecules and chelate compounds for electroluminescence and photoelectric conversion. This indicates the potential of heterocyclic derivatives in advancing technologies for organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova et al., 2018).

Mecanismo De Acción

While the exact mechanism of action for “4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” is not specified in the retrieved sources, pyrazolo[1,5-a]pyrazine derivatives have been studied as potential inhibitors of tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer .

Direcciones Futuras

The future directions for research on “4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” and related compounds could involve further exploration of their potential as TRK inhibitors . This could include more detailed studies on their synthesis, structure-activity relationships, and mechanisms of action.

Propiedades

IUPAC Name |

4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFN3/c13-12-11-7-10(16-17(11)6-5-15-12)8-1-3-9(14)4-2-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHHVGFZQDCXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

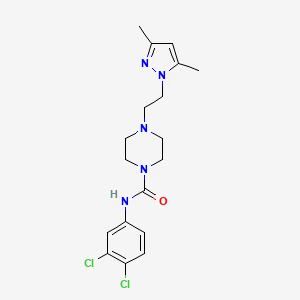

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2612127.png)

![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)

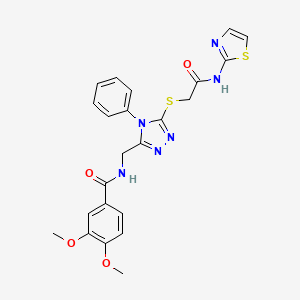

![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)